molecular formula C8H7Br2N3S B15276210 4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

Katalognummer: B15276210
Molekulargewicht: 337.04 g/mol
InChI-Schlüssel: NVZHCTLGWWBDEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with bromine and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 4-bromo-1H-pyrazole-3-amine with 3-bromothiophene-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 . The reaction is usually carried out in a solvent like toluene at elevated temperatures (around 90°C) to achieve good yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene moiety can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH or K2CO3.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution: Formation of substituted pyrazoles or thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazoles or reduced thiophenes.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to modulate biological pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene moieties, which confer distinct electronic and steric properties

Eigenschaften

Molekularformel

C8H7Br2N3S

Molekulargewicht

337.04 g/mol

IUPAC-Name

4-bromo-1-[(3-bromothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)

InChI-Schlüssel

NVZHCTLGWWBDEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1Br)CN2C=C(C(=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.